molecular formula C9H8BrNO2 B3080114 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 1082159-72-5

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No. B3080114
CAS RN: 1082159-72-5
M. Wt: 242.07 g/mol
InChI Key: ZUZPIYJDWRUYNA-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione is a chemical compound that belongs to the class of quinoline derivatives. It has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis Techniques

  • A series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones were synthesized from Morita-Baylis-Hillman-adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines under solvent-free conditions (Zhong, Lin, Chen, & Su, 2008).
  • 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione was prepared from 1,3-cyclohexadione by a three-step reaction involving imidization, Michael reaction-intermolecular cyclization, and alkylation (Ding Jun-jie, 2013).

Chemical Properties and Interactions

  • The interaction of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents resulted in the formation of 6-bromo-8X-quinazoline-2,4(1H,3H)-diones (Kuryazov et al., 2010).
  • Bromo-4-iodoquinoline, an important intermediate for biologically active compounds, was synthesized from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline (Wang et al., 2015).
  • An efficient method for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones was developed, involving intermediate 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates (Dzhavakhishvili et al., 2008).

Structural Analysis

  • The crystal structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione was studied, revealing intermolecular hydrogen bonds and π–π contacts stabilizing the structure (Abdellaoui et al., 2019).
  • The reaction of 3-R-chromones with dimedone and ammonium acetate leads to the formation of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (Sosnovskikh, Irgashev, & Demkovich, 2008).

Biological Applications

  • Novel compounds containing lawsone, including 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-2H-benzo[f]indazole-4,9-dione and 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-dione, were synthesized and evaluated for antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022).

properties

IUPAC Name

3-bromo-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h4H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPIYJDWRUYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione
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Reactant of Route 5
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Reactant of Route 6
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione

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